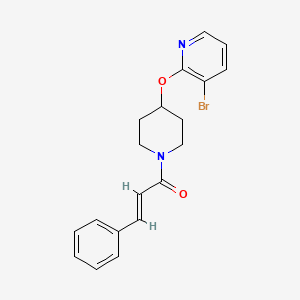
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C19H19BrN2O2 and its molecular weight is 387.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that exhibits promising biological activities, making it a subject of interest in medicinal chemistry. Its structural features include a butenone moiety and a piperidine ring substituted with a bromopyridine, which may contribute to its diverse pharmacological profiles.
Antitumor Properties
Research indicates that compounds with structural similarities to this compound can exhibit significant antitumor activity. For instance, derivatives of piperidine have been shown to inhibit tumor growth in various cancer models, including BRCA-deficient cancers . The unique combination of the bromopyridine and piperidine scaffolds may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.
The mechanism of action for this compound likely involves the modulation of specific receptors or enzymes. It may inhibit pathways related to cell survival and proliferation, similar to other known pharmacological agents. For example, compounds that share its structural characteristics have been noted for their ability to bind to poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .
Antimicrobial Activity
The compound's potential antimicrobial properties also warrant investigation. The presence of the bromopyridine moiety is associated with various biological activities, including antimicrobial effects against both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored for its efficacy in treating infections .
Computational Predictions
Using computational tools like the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various biological activities for this compound. These predictions suggest potential therapeutic applications across multiple disease states, emphasizing its versatility as a lead compound in drug development.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine on pyridine | Antimicrobial |
| Piperidinyl Butenone Derivatives | Butenone with varying substitutions | Antitumor |
| 4-Piperidinol | Hydroxyl group on piperidine | Analgesic properties |
This table highlights how the unique combination of structural features in this compound may confer distinct biological activities not observed in other similar compounds.
Case Study: Antitumor Efficacy
In a recent study examining the efficacy of related compounds in xenograft models, it was found that certain derivatives exhibited significant antitumor effects, particularly against BRCA-deficient cancer cells. The study emphasized the importance of structural modifications in enhancing potency and selectivity against cancer cells .
Research Findings: Enzyme Interaction
Further investigations into enzyme interactions revealed that compounds similar to this compound could inhibit key enzymes involved in inflammatory pathways. This suggests potential applications not only in oncology but also in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYDQYDWKLCVIW-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














